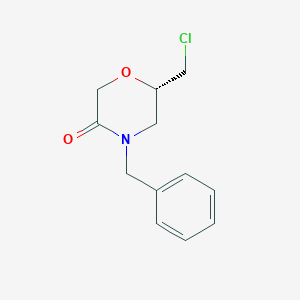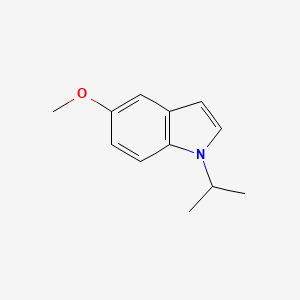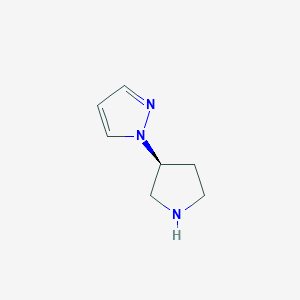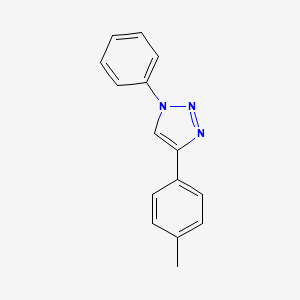
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The structure of this compound consists of a triazole ring substituted with a phenyl group at the 1-position and a p-tolyl group at the 4-position.
Preparation Methods
The synthesis of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be achieved through various synthetic routes. One common method involves the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, and is carried out under mild conditions. The reaction proceeds via the formation of a 1,2,3-triazole ring, with the phenyl and p-tolyl groups being introduced through the choice of starting materials.
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency.
Chemical Reactions Analysis
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of corresponding oxidized products.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted triazole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of functionalized triazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole has been investigated for its potential as an antimicrobial and anticancer agent. Studies have shown that triazole derivatives can exhibit significant biological activity against various pathogens and cancer cell lines.
Medicine: The compound’s potential as a therapeutic agent has been explored in medicinal chemistry. Triazole derivatives are known for their ability to inhibit enzymes and receptors, making them promising candidates for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings. Its unique properties make it suitable for various applications, including corrosion resistance and enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes and receptors, disrupting normal cellular processes. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with target proteins enhances its binding affinity and specificity.
Comparison with Similar Compounds
1-Phenyl-4-(p-tolyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-4-(p-tolyl)-1H-pyrazole: This compound has a similar structure but contains a pyrazole ring instead of a triazole ring. While both compounds exhibit biological activity, their chemical properties and reactivity differ due to the different ring systems.
1-Phenyl-4-(p-tolyl)-1H-imidazole: Another similar compound, which contains an imidazole ring. Imidazole derivatives are known for their antifungal and antibacterial properties, whereas triazole derivatives often exhibit broader biological activity.
1-Phenyl-4-(p-tolyl)-1H-1,2,4-triazole: This compound contains a 1,2,4-triazole ring instead of a 1,2,3-triazole ring. The different ring structure can lead to variations in biological activity and chemical reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the properties conferred by the 1,2,3-triazole ring. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C15H13N3 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(4-methylphenyl)-1-phenyltriazole |
InChI |
InChI=1S/C15H13N3/c1-12-7-9-13(10-8-12)15-11-18(17-16-15)14-5-3-2-4-6-14/h2-11H,1H3 |
InChI Key |
FTBGPTZQAAMBJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2-Amino-3-sulfanylpropanoyl)amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B14123410.png)
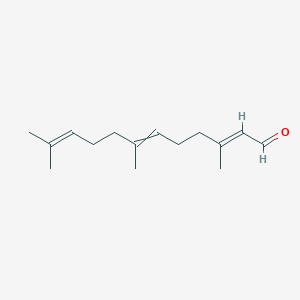
![Methanone, 4-Morpholinyl[4-[4-(trifluoroMethoxy)phenyl]-2H-1,2,3-triazol-2-yl]-](/img/structure/B14123418.png)
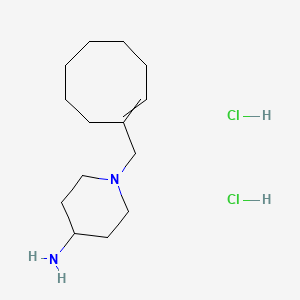
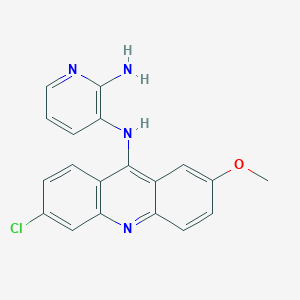
![N-(4-fluorophenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14123442.png)
![ethyl 2-(8-(4-chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123449.png)
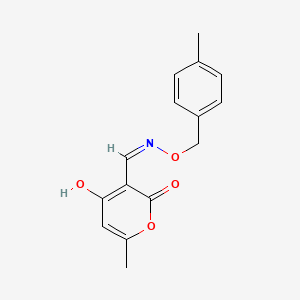
![1-[2-Oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]-3-phenylurea](/img/structure/B14123463.png)
![N-(3-chlorophenyl)-2-(3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-methylacetamide](/img/structure/B14123464.png)
